5-(2-Methoxyphenyl)piperidin-2-one
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Overview
Description
5-(2-Methoxyphenyl)piperidin-2-one: is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxybenzylamine with a suitable ketone, followed by cyclization, can yield the desired piperidinone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(2-Methoxyphenyl)piperidin-2-ol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of 5-(2-Methoxyphenyl)piperidin-2-ol.
Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: 5-(2-Methoxyphenyl)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound’s structural features make it a candidate for drug development. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or neuroprotective effects, making it of interest in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the piperidinone ring and the methoxyphenyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action would require detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)piperidin-2-one: Similar structure with the methoxy group at the 4-position of the phenyl ring.
5-(2-Chlorophenyl)piperidin-2-one: Similar structure with a chlorine atom replacing the methoxy group.
5-(2-Methylphenyl)piperidin-2-one: Similar structure with a methyl group replacing the methoxy group.
Uniqueness: 5-(2-Methoxyphenyl)piperidin-2-one is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This specific substitution pattern can influence its chemical reactivity, biological activity, and overall properties compared to other similar compounds. The methoxy group can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-5-3-2-4-10(11)9-6-7-12(14)13-8-9/h2-5,9H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGVWHJSGTELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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